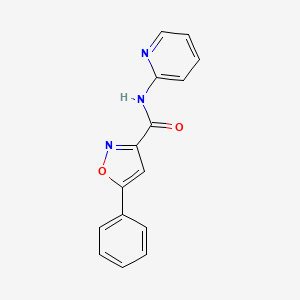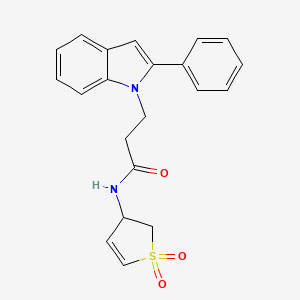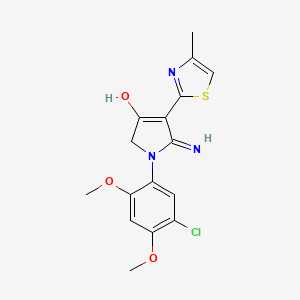![molecular formula C20H23NO4S B12203448 (2-Furylmethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B12203448.png)
(2-Furylmethyl)[(4-pentyloxynaphthyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Furylmethyl)[(4-pentyloxynaphthyl)sulfonyl]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furylmethyl group attached to a naphthylsulfonylamine moiety, making it a versatile candidate for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Furylmethyl)[(4-pentyloxynaphthyl)sulfonyl]amine typically involves multi-step organic reactions. One common method includes the initial formation of the naphthylsulfonylamine core, followed by the introduction of the furylmethyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2-Furylmethyl)[(4-pentyloxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2-Furylmethyl)[(4-pentyloxynaphthyl)sulfonyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which (2-Furylmethyl)[(4-pentyloxynaphthyl)sulfonyl]amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A complex organic compound used in early discovery research.
Uniqueness
What sets (2-Furylmethyl)[(4-pentyloxynaphthyl)sulfonyl]amine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse interactions with biological and chemical systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H23NO4S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H23NO4S/c1-2-3-6-13-25-19-11-12-20(18-10-5-4-9-17(18)19)26(22,23)21-15-16-8-7-14-24-16/h4-5,7-12,14,21H,2-3,6,13,15H2,1H3 |
InChI Key |
IWOPLJDQIBJAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate](/img/structure/B12203366.png)

![4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12203368.png)
![2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12203384.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate](/img/structure/B12203392.png)

![(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B12203410.png)

![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12203434.png)

![(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12203441.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B12203442.png)
![2-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12203449.png)

